2,6-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2,6-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2nd and 6th positions of the benzene ring, a methyl group at the 5th position of the thiadiazole ring, and an amide linkage connecting the benzene and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Chlorination: The benzene ring is chlorinated at the 2nd and 6th positions using chlorine gas or a chlorinating agent such as thionyl chloride.
Amide Formation: The final step involves the formation of the amide bond by reacting the chlorinated benzene derivative with the thiadiazole derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Substituted benzamides with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2,6-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in inflammation or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide: is similar to other benzamide derivatives with different substituents on the benzene or thiadiazole rings.
1,3,4-thiadiazole derivatives: with various substituents at the 2nd and 5th positions.
Uniqueness
- The presence of both chlorine atoms and the thiadiazole ring makes This compound unique in its chemical reactivity and potential applications.
- Its specific substitution pattern and functional groups provide distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C10H7Cl2N3OS |
---|---|
Molecular Weight |
288.15 g/mol |
IUPAC Name |
2,6-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H7Cl2N3OS/c1-5-14-15-10(17-5)13-9(16)8-6(11)3-2-4-7(8)12/h2-4H,1H3,(H,13,15,16) |
InChI Key |
ZWMHHFQTINFDSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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